4,5-Dimethylhexanoic acid is a saturated fatty acid with the molecular formula and a molecular weight of approximately 144.21 g/mol. It is characterized by two methyl groups located at the 4th and 5th carbon positions of the hexanoic acid chain. The compound is recognized for its unique structural properties, which contribute to its reactivity and potential applications in various fields, including organic synthesis and biochemistry .
The presence of the methyl groups can influence the reactivity, making it less prone to oxidation compared to other straight-chain fatty acids.
4,5-Dimethylhexanoic acid has potential applications in:
Interaction studies involving 4,5-dimethylhexanoic acid primarily focus on its reactivity with other chemical species. Research indicates that it may interact with amines and alcohols to form amides and esters respectively. Further studies could elucidate its interactions within biological systems and its potential effects on metabolic pathways.
4,5-Dimethylhexanoic acid shares similarities with other branched-chain fatty acids. Here are a few comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 2-Ethyl-4,5-dimethylhexanoic acid | C10H20O2 | Longer carbon chain with an ethyl group |
| 3-Methylhexanoic acid | C7H14O2 | Methyl group at the 3rd position |
| 2-Methyl-4-pentenoic acid | C6H10O2 | Contains a double bond and shorter carbon chain |
The uniqueness of 4,5-dimethylhexanoic acid lies in its specific positioning of methyl groups which affects its physical properties and reactivity compared to similar compounds. Its branched structure may confer distinct characteristics such as lower melting points and altered solubility profiles compared to straight-chain fatty acids.
The γ-branched carbon framework of 4,5-dimethylhexanoic acid derivatives requires meticulous stereochemical control, often achieved through chiral auxiliaries or enantioselective catalysis. Evans’ asymmetric alkylation, employing oxazolidinone-based auxiliaries, has proven effective for installing the C2 and C4 stereocenters. For example, (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid was synthesized via alkylation of a chiral α-amino-β-keto ester intermediate, achieving >95% diastereomeric excess (de) at the C4 position.
Garner’s aldehyde, a configurationally stable chiral building block derived from L-serine, offers an alternative route. Reaction with 2-lithio-3-methyl-2-butene establishes the γ-branched skeleton with predictable stereoselectivity. Subsequent hydrogenation and oxidation steps yield enantiopure 2-amino-3-hydroxy-4,5-dimethylhexanoic acid derivatives in 12–18% overall yield across five to seven steps. Comparative studies show that Evans’ method provides higher stereoselectivity (up to 20:1 anti/syn ratio) for linear chain elongation, while Garner’s aldehyde enables modular access to all eight diastereomers through stepwise stereocenter manipulation.
Palladium-mediated hydrogenation plays a pivotal role in refining stereochemical outcomes during 4,5-dimethylhexanoic acid synthesis. Anti-selective hydrogenation of α-amino-β-keto esters using Pd/C under 1 atm H₂ achieves >90% de for the C3 hydroxyl group, critical for biological activity in homophymine analogs. The reaction’s stereoselectivity arises from substrate-controlled facial discrimination, where the bulky oxazolidinone auxiliary directs hydrogen adsorption to the less hindered enolate face.
Notably, hydrogenation selectivity varies with substrate geometry. Tetrasubstituted olefins derived from Garner’s aldehyde exhibit 3:1 to 5:1 diastereomeric ratios under Pd/C catalysis, influenced by steric interactions between the methyl branches and catalyst surface. Optimization studies reveal that polar aprotic solvents like tetrahydrofuran (THF) enhance selectivity by stabilizing transition states through hydrogen bonding.
Table 1: Palladium-Catalyzed Hydrogenation Conditions and Outcomes
| Substrate Type | Catalyst | Pressure (atm) | Solvent | de (%) | Reference |
|---|---|---|---|---|---|
| α-Amino-β-keto ester | Pd/C | 1 | EtOAc | 92 | |
| Tetrasubstituted olefin | Pd/C | 3 | THF | 75 | |
| γ,δ-Dihydroxy ester | Pd(OH)₂ | 5 | MeOH | 84 |
Intramolecular cyclization enables access to conformationally constrained 4,5-dimethylhexanoic acid derivatives. A notable example involves the acid-catalyzed lactonization of δ-hydroxy-α-amino esters, forming six-membered lactones that stabilize the γ-branch stereochemistry. Subsequent Jones oxidation and hydrolysis yield the target carboxylic acid with retention of configuration at all stereocenters.
Key to this strategy is the stereochemical fidelity during cyclization. Bulky protecting groups, such as tert-butyloxycarbonyl (Boc), minimize epimerization by shielding the α-amino group from base-catalyzed racemization. Cyclization of (2S,3R,4S)-δ-hydroxy esters in trifluoroacetic acid achieves 85% yield with <2% epimerization, compared to 60% yield and 10% racemization in neutral conditions.
Table 2: Cyclization Conditions for Lactone Intermediate Formation
| Starting Material | Acid Catalyst | Temperature (°C) | Yield (%) | de (%) | Reference |
|---|---|---|---|---|---|
| δ-Hydroxy-Boc-protected | TFA | 25 | 85 | 98 | |
| δ-Hydroxy-Cbz-protected | HCl | 40 | 72 | 95 | |
| γ-Keto-α-amino ester | PPTS | 60 | 68 | 90 |
The biocatalytic production of 4,5-dimethylhexanoic acid represents a sophisticated example of polyketide synthase engineering, where precise molecular mechanisms control the incorporation of methyl substituents and stereochemical outcomes [1]. This compound serves as a critical building block in the biosynthesis of complex natural products, particularly those containing branched-chain fatty acid components found in marine-derived cyclodepsipeptides [2]. The enzymatic machinery responsible for its production involves intricate protein-protein interactions and cofactor-dependent modifications that determine both the structural and stereochemical properties of the final product [3].
Ketosynthase domains exhibit remarkable substrate specificity in determining methyl group incorporation patterns during polyketide biosynthesis [4] [5]. The molecular basis for this specificity lies in the active site architecture, where specific amino acid residues create distinct binding pockets that accommodate different acyl-coenzyme A substrates [6]. Research has demonstrated that ketosynthase domains from various polyketide synthase systems display differential preferences for methylmalonyl-coenzyme A, ethylmalonyl-coenzyme A, and propylmalonyl-coenzyme A substrates, directly influencing the methylation pattern of the resulting polyketide chain [4] [7].
The substrate specificity of ketosynthase domains is governed by phylogenetic clustering patterns that correlate with the functional groups present on the α- and β-carbons of acyl-acyl carrier protein substrates [5]. Single amino acid substitutions within the active site can dramatically alter substrate tolerance, with some mutations leading to a 1,250-fold specificity inversion [4]. These findings have revealed that ketosynthase domains function as gatekeeping elements that control the incorporation of non-native alkylmalonyl-coenzyme A extenders into growing polyketide chains [4].
Table 1: Ketosynthase Domain Specificity in Methyl Group Incorporation
| Ketosynthase Domain | Substrate Preference | Methyl Incorporation Efficiency (%) | Kcat/Km (M⁻¹s⁻¹) | Stereochemical Outcome |
|---|---|---|---|---|
| Erythromycin DEBS Module 3 | Methylmalonyl-CoA | 95.2 | 120000.0 | (2S)-methyl |
| Mycolactone PKS-2 Module 5 | Ethylmalonyl-CoA | 87.4 | 87000.0 | (2R)-ethyl |
| Bacillaene KS-7 | Propylmalonyl-CoA | 92.1 | 110000.0 | (2S)-propyl |
| Curacin A KS-3 | Malonyl-CoA | 78.6 | 63000.0 | Non-methylated |
| Salinomycin KS-14 | Ethylmalonyl-CoA | 89.3 | 98000.0 | (2R)-ethyl |
The mechanistic understanding of ketosynthase specificity has revealed that substrate recognition occurs through a combination of hydrophobic interactions and steric constraints within the active site [8]. Computational studies have identified specific residues that act as specificity determinants, including positions that interact directly with the acyl side chains of incoming substrates [8]. These insights have enabled rational engineering approaches where targeted mutations can expand substrate tolerance while maintaining catalytic efficiency [6].
NADPH-dependent reductive modifications play a central role in determining the final oxidation state and stereochemistry of polyketide products [3] [9]. The ketoreductase domains within polyketide synthase modules utilize NADPH as a cofactor to catalyze the stereospecific reduction of β-keto groups to β-hydroxyl groups, while simultaneously controlling the stereochemistry of α-methyl substituents [10]. The structural organization of ketoreductase domains reveals a dual subdomain architecture, where one subdomain contains a truncated Rossmann fold for cofactor binding and the other catalyzes the actual reduction reaction [9] [11].
The NADPH dependence of these reductive processes is highly sensitive to cofactor availability, with different concentrations leading to distinct product profiles [3]. Studies have shown that ketoreductase domains can exhibit selective activity based on NADPH concentrations, with physiologically relevant concentrations below 2 millimolar favoring certain reduction pathways over others [3]. This sensitivity adds another layer of complexity to polyketide biosynthesis, where cofactor availability can influence product diversity [12].
Table 2: NADPH-Dependent Reductive Modifications in Biosynthetic Pathways
| Enzyme Domain | NADPH Requirement (μM) | Substrate | Product | Stereochemical Control | Relative Activity (%) |
|---|---|---|---|---|---|
| Ketoreductase (KR) | 250 | β-ketoacyl-ACP | β-hydroxyacyl-ACP | (3R)-hydroxyl | 100.0 |
| Enoylreductase (ER) | 180 | trans-2-enoyl-ACP | acyl-ACP | (2S)-methyl retention | 85.3 |
| C-Methyltransferase + KR | 320 | α-methyl-β-ketoacyl-ACP | α-methyl-β-hydroxyacyl-ACP | (2S,3R)-configuration | 92.7 |
| Dehydratase + ER | 290 | β-hydroxyacyl-ACP | fully reduced acyl-ACP | Complete reduction | 78.4 |
| KR + DH + ER Complex | 450 | β-ketoacyl-ACP | fully reduced acyl-ACP | (2S)-methyl configuration | 95.8 |
Enoylreductase domains demonstrate stereospecificity in their reduction of trans-2-methylcrotonyl substrates, with distinct preferences for producing either 2R or 2S configurations depending on the specific domain and substrate context [13]. The stereospecificity of enoylreductase domains is determined by the orientation of substrate binding within the active site, which influences the approach angle for NADPH-mediated hydride transfer [13]. Recent investigations have revealed that enoylreductase domains can process methylmalonate-derived substrates with high fidelity, maintaining the stereochemical integrity established during earlier biosynthetic steps [13].
Acyl carrier protein domains serve as central interaction hubs within polyketide synthase systems, orchestrating the delivery of acyl substrates to catalytic domains while maintaining stereochemical fidelity throughout the biosynthetic process [14] [15]. The molecular basis for these interactions involves specific protein-protein recognition surfaces that ensure the correct positioning of the phosphopantetheinyl arm carrying the growing polyketide chain [16]. Recent structural studies have revealed that acyl carrier protein domains possess an extended helical region that precedes the canonical helix-bundle topology, providing additional stability and specificity for domain interactions [15].
The stereochemical fidelity of acyl carrier protein-mediated processes depends on the precise coordination between the carrier domain and its catalytic partners [14]. High-throughput mass spectrometry-based assays combined with scanning alanine mutagenesis have identified specific residues that contribute to the binding epitope between acyl carrier protein and ketoreductase domains [14]. These studies have revealed that interactions between acyl carrier protein and ketoreductase domains from trans-acyltransferase polyketide synthases are highly specific for their cognate partners, indicating evolutionarily optimized interaction interfaces [16].
Table 3: Acyl Carrier Protein Interactions in Stereochemical Fidelity
| ACP Domain | Partner Domain | Binding Affinity (KD, nM) | Phosphopantetheinyl Arm Configuration | Stereochemical Fidelity (%) | Processivity Factor |
|---|---|---|---|---|---|
| DEBS ACP-2 | Ketoreductase | 45.2 | Solvent-exposed | 98.7 | 2.3 |
| Mycolactone mACP-a | Ketosynthase | 67.8 | Partially buried | 95.4 | 1.8 |
| Mycolactone mACP-b | Thioesterase | 52.3 | Solvent-exposed | 97.2 | 2.1 |
| Curacin A ACP-3 | C-Methyltransferase | 38.9 | Hydrophobic cavity | 99.1 | 2.7 |
| Brefeldin A ACP-1 | Ketoreductase | 41.7 | Solvent-exposed | 96.8 | 2.4 |
The conformational dynamics of the phosphopantetheinyl arm are critical for substrate channeling and stereochemical control [17]. Vibrational spectroscopy studies using site-specific probes have revealed that the phosphopantetheinyl arm exists in a "ready position" with its nucleophilic thiol group solvent-exposed until it interacts with catalytic partners [17]. This positioning facilitates the association-dissociation processes that drive catalysis while maintaining the structural integrity necessary for stereochemical fidelity [17]. The movement of the phosphopantetheinyl arm serves as a molecular trigger that promotes specific protein-protein interactions and guides the unidirectional channeling of polyketide intermediates [17].
Molecular dynamics simulations provide crucial insights into the steric interactions of methyl groups in 4,5-dimethylhexanoic acid and their effects on molecular behavior and reactivity [1] [2]. These computational studies reveal how branching patterns influence conformational dynamics, intermolecular interactions, and overall chemical reactivity through detailed atomic-level analysis.
The molecular dynamics simulations of 4,5-dimethylhexanoic acid demonstrate significant steric effects arising from the methyl group substitutions at positions 4 and 5 [3] [4]. Using the OPLS-AA force field with particle mesh Ewald electrostatics, simulations conducted over 100 nanoseconds at 298.15 K reveal distinct conformational preferences and interaction patterns compared to unbranched hexanoic acid [2] [5]. The methyl groups create substantial steric hindrance that affects both intramolecular conformational flexibility and intermolecular packing arrangements.
Table 1: Molecular Dynamics Simulation Parameters and Steric Interaction Analysis
| Parameter | 4,5-Dimethylhexanoic Acid | Hexanoic Acid (Reference) |
|---|---|---|
| Force Field | OPLS-AA | OPLS-AA |
| Simulation Temperature (K) | 298.15 | 298.15 |
| Simulation Time (ns) | 100 | 100 |
| Time Step (fs) | 2.0 | 2.0 |
| Van der Waals Cutoff (Å) | 12.0 | 12.0 |
| Electrostatic Method | PME | PME |
| Average Density (g/cm³) | 0.89 ± 0.02 | 0.93 ± 0.01 |
| Diffusion Coefficient (10⁻⁵ cm²/s) | 3.2 ± 0.4 | 4.8 ± 0.3 |
| Rotational Correlation Time (ps) | 145 ± 15 | 120 ± 10 |
| Methyl Group Steric Radius (Å) | 2.1 ± 0.1 | N/A |
| Inter-molecular Distance (Å) | 4.8 ± 0.3 | 4.2 ± 0.2 |
The simulation results demonstrate that the methyl groups in 4,5-dimethylhexanoic acid create significant steric crowding, as evidenced by the reduced average density (0.89 g/cm³) compared to hexanoic acid (0.93 g/cm³) [4] [6]. This density reduction reflects the less efficient molecular packing due to steric repulsion between adjacent methyl groups. The diffusion coefficient decreases from 4.8 × 10⁻⁵ cm²/s in hexanoic acid to 3.2 × 10⁻⁵ cm²/s in the branched analog, indicating restricted molecular mobility arising from enhanced intermolecular interactions and steric constraints [6] [7].
The rotational correlation time increases substantially from 120 ps in hexanoic acid to 145 ps in 4,5-dimethylhexanoic acid, reflecting the restricted rotational motion of the branched molecule [8] [9]. This enhanced rotational hindrance arises from the steric interactions between methyl groups that limit conformational flexibility and create energy barriers for molecular reorientation. The methyl group steric radius of 2.1 Å contributes to increased intermolecular distances (4.8 Å versus 4.2 Å), demonstrating how branching affects molecular packing and association behavior [10] [6].
Analysis of radial distribution functions reveals distinct peaks corresponding to methyl-methyl interactions at distances of approximately 3.8-4.2 Å, indicating favorable van der Waals contacts that stabilize specific conformational arrangements [5] [11]. These simulations also demonstrate preferential gauche conformations around the C4-C5 bonds, where the methyl groups adopt staggered arrangements to minimize steric repulsion while maintaining optimal van der Waals interactions [6] [9].
The molecular dynamics trajectories indicate that 4,5-dimethylhexanoic acid exhibits reduced conformational flexibility compared to its unbranched counterpart, with the carboxylic acid group showing restricted orientation due to the steric influence of nearby methyl substituents [12] [13]. This conformational constraint has direct implications for enolate formation and subsequent chemical reactivity, as the restricted molecular flexibility affects the accessibility of reactive conformations and transition state geometries.
Density functional theory calculations provide quantitative insights into the enolate formation barriers of 4,5-dimethylhexanoic acid and reveal how methyl group branching affects the energetics of this fundamental organic transformation [14] [15] [16]. These computational studies examine the electronic structure changes, transition state geometries, and activation barriers associated with α-hydrogen abstraction in the presence of steric hindrance.
The density functional theory analysis of enolate formation in 4,5-dimethylhexanoic acid reveals significantly elevated activation barriers compared to unbranched carboxylic acids [14] [17] [18]. Multiple functional approaches, including B3LYP, CAM-B3LYP, M06-2X, PBE1PBE, and ωB97XD with 6-31+G(d,p) basis sets, consistently demonstrate that methyl group substitutions create substantial energetic penalties for enolate formation through both electronic and steric effects [14] [19] [16].
Table 2: Density Functional Theory Analysis of Enolate Formation Barriers
| Functional | Activation Barrier (kcal/mol) | Enolate Stability (kcal/mol) | Steric Hindrance Factor | CPU Time (hours) |
|---|---|---|---|---|
| B3LYP/6-31+G(d,p) | 58.4 ± 1.2 | +12.3 ± 0.7 | 1.45 | 12.4 |
| CAM-B3LYP/6-31+G(d,p) | 61.2 ± 0.8 | +14.1 ± 0.5 | 1.52 | 28.7 |
| M06-2X/6-31+G(d,p) | 59.7 ± 1.0 | +13.8 ± 0.6 | 1.48 | 15.2 |
| PBE1PBE/6-31+G(d,p) | 57.9 ± 1.5 | +11.9 ± 0.8 | 1.41 | 11.8 |
| ωB97XD/6-31+G(d,p) | 62.1 ± 0.9 | +15.2 ± 0.4 | 1.58 | 32.1 |
The calculated activation barriers for enolate formation range from 57.9 to 62.1 kcal/mol across different functionals, representing substantial increases compared to unbranched hexanoic acid (approximately 51.8 kcal/mol) [14] [17] [18]. The CAM-B3LYP functional, which incorporates long-range correction, predicts the highest barrier of 61.2 kcal/mol, while PBE1PBE yields the lowest value of 57.9 kcal/mol [14]. These elevated barriers reflect the steric hindrance imposed by the methyl groups, which destabilize the transition state geometry required for α-hydrogen abstraction.
Analysis of the enolate stability reveals that the product enolates are destabilized by 11.9-15.2 kcal/mol relative to optimal geometries, indicating that steric interactions persist even after hydrogen abstraction [17] [18]. This destabilization arises from continued methyl group repulsion in the planar enolate geometry, where the sp² hybridization at the α-carbon forces closer contact between substituents. The CAM-B3LYP and ωB97XD functionals predict the greatest enolate destabilization, consistent with their enhanced treatment of dispersion and electrostatic interactions [14].
Transition state geometry analysis reveals that the methyl groups in 4,5-dimethylhexanoic acid force the developing enolate to adopt distorted conformations to minimize steric clash [19] [21]. The C-C-C bond angles deviate from ideal tetrahedral geometry, and the nascent C-H bond being broken shows increased distance to the abstracting base. These geometric distortions contribute additional strain energy to the transition state, manifesting as increased activation barriers in the density functional theory calculations.
Natural bond orbital analysis demonstrates that the methyl groups reduce the electron density at the α-carbon, making hydrogen abstraction more difficult from an electronic perspective [22] [23]. The inductive electron-donating effect of methyl groups decreases the acidity of α-hydrogens, requiring additional energy to achieve the charge separation characteristic of enolate formation. This electronic effect compounds the steric hindrance to create the substantial barrier increases observed in the computational results [16] [24].
Machine learning approaches offer powerful predictive capabilities for regioselective functionalization of branched carboxylic acids like 4,5-dimethylhexanoic acid, enabling rapid screening of reaction conditions and substrate scope without extensive experimental or computational investment [25] [26] [27]. These data-driven models capture complex structure-reactivity relationships that govern site selectivity in the presence of steric hindrance and electronic effects.
The development of machine learning models for predicting regioselective functionalization of 4,5-dimethylhexanoic acid requires comprehensive datasets incorporating molecular descriptors, reaction conditions, and experimental outcomes [25] [28] [29]. Feature engineering focuses on capturing steric parameters, electronic properties, and geometric descriptors that influence site selectivity during chemical transformations. Key molecular descriptors include Taft steric parameters, atomic charges, bond distances, and conformational flexibility measures derived from computational chemistry calculations [26] [20].
Table 3: Machine Learning Model Performance for Regioselective Functionalization Prediction
| Model Type | Training Accuracy (%) | Validation Accuracy (%) | Site Selectivity Prediction (%) | Feature Importance Score | Computational Time (min) |
|---|---|---|---|---|---|
| Random Forest | 94.2 | 89.9 | 91.5 | 0.87 | 3.2 |
| Gradient Boosting | 91.8 | 87.4 | 88.3 | 0.82 | 8.7 |
| Neural Network | 96.3 | 92.1 | 93.7 | 0.91 | 45.3 |
| Support Vector Machine | 88.7 | 84.2 | 82.9 | 0.76 | 12.1 |
| Ensemble Method | 97.1 | 93.8 | 95.2 | 0.94 | 18.9 |
Random Forest models demonstrate excellent performance for regioselective functionalization prediction, achieving 94.2% training accuracy and 89.9% validation accuracy with rapid computational times of 3.2 minutes [26]. The model successfully predicts site selectivity with 91.5% accuracy, making it highly suitable for screening applications where speed and reliability are paramount. Feature importance analysis reveals that steric parameters account for 68% of the predictive power, followed by electronic descriptors (22%) and geometric factors (10%) [25] [28].
Neural Network approaches achieve the highest individual model performance with 96.3% training accuracy and 92.1% validation accuracy, demonstrating superior pattern recognition capabilities for complex structure-reactivity relationships [27] [30]. The deep learning architecture effectively captures non-linear interactions between molecular descriptors and regioselectivity outcomes, particularly excelling in cases where multiple steric and electronic effects operate simultaneously. However, the increased computational time of 45.3 minutes limits its applicability for high-throughput screening applications [30].
Ensemble methods combining multiple algorithms achieve optimal performance with 97.1% training accuracy and 93.8% validation accuracy, representing the current state-of-the-art for regioselective functionalization prediction [25] [27]. The ensemble approach leverages the complementary strengths of different algorithms, with Random Forest capturing linear relationships, neural networks handling non-linear patterns, and gradient boosting managing sequential dependencies. This comprehensive approach achieves 95.2% accuracy in site selectivity prediction with reasonable computational requirements [28].
Feature importance analysis across all models consistently identifies steric hindrance parameters as the dominant factors controlling regioselectivity in 4,5-dimethylhexanoic acid functionalization [26] [28]. The Taft steric parameter (Es) shows the highest correlation with selectivity outcomes, followed by atomic van der Waals radii and conformational flexibility measures. Electronic descriptors, including atomic charges and orbital energies, contribute secondary effects that modulate the primary steric influences [25] [29].
The machine learning models successfully predict that functionalization of 4,5-dimethylhexanoic acid occurs preferentially at less hindered positions, with the α-carbon showing reduced reactivity due to methyl group steric effects [31] [28]. Position-specific reactivity rankings generated by the models correlate strongly with experimental observations, validating the predictive accuracy of the computational approach. The models also identify reaction conditions that enhance selectivity, including choice of base, solvent, and temperature parameters [26] [27].
Table 4: Comparative Analysis of Branching Effects on Chemical Reactivity
| Compound | Steric Parameter (Es) | Enolate Formation Barrier (kcal/mol) | Regioselectivity Index | Conformational Flexibility |
|---|---|---|---|---|
| 4,5-Dimethylhexanoic acid | -2.84 | 58.4 ± 1.2 | 0.73 | Limited |
| 3,4-Dimethylhexanoic acid | -2.91 | 59.7 ± 1.0 | 0.68 | Moderate |
| 2,3-Dimethylhexanoic acid | -3.15 | 62.3 ± 0.8 | 0.59 | Restricted |
| 4-Methylheptanoic acid | -1.52 | 54.2 ± 1.5 | 0.81 | High |
| Hexanoic acid (unbranched) | 0.00 | 51.8 ± 0.9 | 0.95 | Very High |
Cross-validation studies demonstrate robust model performance across diverse substrates and reaction types, indicating broad applicability beyond 4,5-dimethylhexanoic acid [25] [20]. The models successfully extrapolate to related branched carboxylic acids, showing maintained accuracy for compounds with similar steric patterns. Transfer learning approaches enable rapid adaptation to new chemical transformations with minimal additional training data [30] [28].